![molecular formula C21H19N3O6S B2629863 ethyl 3-carbamoyl-2-(4-oxo-4H-chromene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 864925-78-0](/img/structure/B2629863.png)
ethyl 3-carbamoyl-2-(4-oxo-4H-chromene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
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Overview
Description
Ethyl 3-carbamoyl-2-(4-oxo-4H-chromene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines elements of chromene, thieno, and pyridine rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-carbamoyl-2-(4-oxo-4H-chromene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step reactions. One common method includes the condensation of 4-oxo-4H-chromene-2-carboxylic acid with thieno[2,3-c]pyridine derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-carbamoyl-2-(4-oxo-4H-chromene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the carbamoyl and ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action may involve the inhibition of key enzymes in cancer metabolism, such as cyclooxygenase (COX) and lipoxygenases (LOX) .
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent against several bacterial strains. Its ability to disrupt bacterial cell membranes is thought to contribute to its effectiveness .
-
Biological Research
- Enzyme Inhibition : Ethyl 3-carbamoyl-2-(4-oxo-4H-chromene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate acts as an enzyme inhibitor by binding to active sites of target enzymes, thus preventing substrate interaction and subsequent catalytic reactions . This property is particularly useful in studying metabolic pathways.
- Signal Transduction Modulation : The compound can influence signal transduction pathways by interacting with proteins involved in cellular signaling. This modulation can lead to altered cellular responses, making it a valuable tool for understanding cellular processes .
-
Synthetic Chemistry
- Building Block for Heterocycles : The compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique structural features allow for the development of new materials with specific electronic and optical properties .
- Reactivity Studies : Various chemical reactions involving this compound have been explored, including oxidation and reduction processes that yield derivatives with altered biological activities .
Case Studies
-
Anticancer Studies
A study investigated the cytotoxic effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways . -
Antimicrobial Efficacy
In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, suggesting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of inflammatory mediators or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Ethyl coumarin-3-carboxylate
- 4-Hydroxy-2-quinolones
- Indole derivatives
Uniqueness
Ethyl 3-carbamoyl-2-(4-oxo-4H-chromene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is unique due to its multi-ring structure, which imparts distinct chemical and biological properties. Its combination of chromene, thieno, and pyridine rings is not commonly found in other compounds, making it a valuable subject for research .
Biological Activity
Ethyl 3-carbamoyl-2-(4-oxo-4H-chromene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines various heterocyclic moieties. The molecular formula is C20H18N2O4S, and its molecular weight is approximately 378.43 g/mol. The presence of both chromene and thieno[2,3-c]pyridine rings contributes to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C20H18N2O4S |
Molecular Weight | 378.43 g/mol |
IUPAC Name | This compound |
1. Antioxidant Activity
Research indicates that compounds with chromene derivatives exhibit significant antioxidant properties. Ethyl 3-carbamoyl-2-(4-oxo-4H-chromene-2-amido) has been evaluated for its ability to scavenge free radicals and inhibit oxidative stress in cellular models. In vitro assays demonstrated that this compound effectively reduces reactive oxygen species (ROS) levels, suggesting its potential as a therapeutic agent in oxidative stress-related disorders .
2. Anti-inflammatory Properties
Studies have shown that the compound possesses anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways such as cyclooxygenase (COX) and lipoxygenase (LOX). Inhibition assays revealed that ethyl 3-carbamoyl derivatives significantly reduced the production of pro-inflammatory cytokines in cell cultures .
3. Antimicrobial Activity
Ethyl 3-carbamoyl-2-(4-oxo-4H-chromene-2-amido) has demonstrated antimicrobial activity against various bacterial strains. Zone of inhibition tests indicated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µM depending on the strain .
The biological activity of ethyl 3-carbamoyl derivatives can be attributed to their interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound acts as a competitive inhibitor for enzymes like COX and LOX, which are crucial in inflammatory responses.
- Molecular Docking Studies : Computational studies have shown that the compound binds effectively to active sites of target proteins, stabilizing the enzyme-substrate complex and thereby reducing enzymatic activity .
Case Studies
- Study on Antioxidant Effects : A recent study published in PubMed assessed the antioxidant capacity of various chromene derivatives, including ethyl 3-carbamoyl compounds. The results indicated a significant reduction in lipid peroxidation and increased cellular viability under oxidative stress conditions .
- Evaluation of Antimicrobial Properties : In a comparative study on the antimicrobial efficacy of thieno[2,3-c]pyridine derivatives, ethyl 3-carbamoyl showed superior activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent .
Properties
IUPAC Name |
ethyl 3-carbamoyl-2-[(4-oxochromene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S/c1-2-29-21(28)24-8-7-12-16(10-24)31-20(17(12)18(22)26)23-19(27)15-9-13(25)11-5-3-4-6-14(11)30-15/h3-6,9H,2,7-8,10H2,1H3,(H2,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCJMDKIYHRFIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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